PAF-AH Inhibitory Activity: Exclusive Patent Coverage vs. 6-Methyl Analog
3-(Benzylsulfanyl)-1,2,4-triazin-5-ol is explicitly claimed as a PAF-AH inhibitor in WO2006063791A1, whereas the 6-methyl-substituted analog (3-(benzylthio)-6-methyl-1,2,4-triazin-5(2H)-one) is not mentioned in this patent and has no reported PAF-AH activity in the public domain [1]. This constitutes a target-engagement differentiation, though exact IC50 values for the unsubstituted compound were not disclosed in the accessible patent text.
| Evidence Dimension | PAF-AH inhibition patent claim |
|---|---|
| Target Compound Data | Explicitly claimed as PAF-AH inhibitor |
| Comparator Or Baseline | 3-(benzylthio)-6-methyl-1,2,4-triazin-5(2H)-one: Not claimed |
| Quantified Difference | N/A (qualitative claim) |
| Conditions | Patent WO2006063791A1, no quantitative enzymatic data provided |
Why This Matters
Prioritizes this compound for PAF-AH-targeted programs, where the 6-methyl analog would require de novo profiling.
- [1] WO2006063791A1: 3-Benzylthio-1,2,4-triazin-5(2H)-one als PAF-AH Inhibitoren. View Source
